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Compound of Interest

Compound Name: TOLUALDEHYDES

Cat. No.: B1143350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for meta-
tolualdehyde (also known as 3-methylbenzaldehyde). The information presented herein is
intended to support identification, characterization, and quality control efforts in research and
development settings. This document includes tabulated nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a
workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for meta-tolualdehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for meta-tolualdehyde are presented below.

Table 1: *H NMR Spectroscopic Data for meta-Tolualdehyde
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Chemical Shift (8) ppm Multiplicity Assighment
9.95 s Aldehyde H
7.66 m Aromatic H
7.64 m Aromatic H
7.41 m Aromatic H
7.38 m Aromatic H
2.39 S Methyl H

Solvent: CDCIs, Frequency: 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for meta-Tolualdehyde

Chemical Shift (8) ppm Assighment
192.6 Aldehyde C=0
138.8 Aromatic C-CHs
136.7 Aromatic C-CHO
135.0 Aromatic C-H
129.5 Aromatic C-H
129.0 Aromatic C-H
127.2 Aromatic C-H
21.2 Methyl C

Solvent: CDCIs, Frequency: 15.09 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for meta-tolualdehyde are listed below.
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Table 3: Key IR Absorption Bands for meta-Tolualdehyde

Wavenumber (cm~?) Intensity Assignment
~3000 Medium Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
2900, 2700 Weak
doublet)[2]
1697 Strong C=0 stretch (Aldehyde)[2]
1600-1450 Medium-Weak Aromatic C=C stretches[2]

Sample Preparation: Neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The major fragments observed in the electron ionization (EI) mass spectrum of meta-
tolualdehyde are detailed below.

Table 4: Major Fragments in the Mass Spectrum of meta-Tolualdehyde

miz Relative Intensity (%) Assighment

120 50.45 [M]* (Molecular ion)

119 52.94 [M-H]*

91 99.99 [M-CHOJ]* (Tropylium ion)
65 27.86 [CsHs]*+

39 18.06 [CsHs]*+

lonization Method: Electron lonization (El).[3]

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of meta-tolualdehyde is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.

1H NMR Spectroscopy:

e The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

e Astandard one-pulse *H NMR experiment is performed.
e The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
e The spectrum is phased and the baseline is corrected.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

13C NMR Spectroscopy:

The spectrometer is tuned to the 3C frequency.

o A standard proton-decoupled 3C NMR experiment is performed to simplify the spectrum to
singlets for each carbon.

» A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to
the low natural abundance of 13C.

e The FID is processed similarly to the *H spectrum.

FT-IR Spectroscopy

Sample Preparation: As meta-tolualdehyde is a liquid at room temperature, a "neat" spectrum
can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to
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form a thin film.[4]

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed between the plates and inserted into the spectrometer.

The sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before analysis.

lonization: Electron lonization (EIl) is a common method for volatile compounds like meta-
tolualdehyde. In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like meta-tolualdehyde.
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Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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